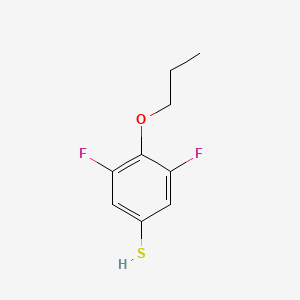

![molecular formula C11H10N4O3 B2525698 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile CAS No. 338960-18-2](/img/structure/B2525698.png)

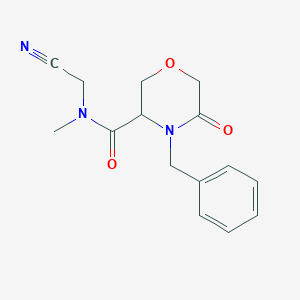

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest due to their applications in various fields, including liquid crystal technology and pharmaceuticals. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors, involves a multi-step reaction starting from 2-thiouracil, with an overall yield of 40.4% . This process includes methylation, amination, and chlorination steps, which could be analogous to the synthesis of other benzonitrile derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can significantly influence their physical properties and reactivity. For example, the study of 4-(Dimethyl-amino)benzonitrile (DMABN) reveals that the intramolecular charge-transfer (ICT) state has a twisted geometry, which is a result of electronic decoupling between the phenyl and the dimethyl-amino moiety . This information suggests that the molecular structure of "4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile" may also exhibit significant electronic effects due to its substituents, which could affect its reactivity and properties.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be inferred from their chemical structures. The presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity in various chemical reactions. For example, the presence of an amino group in the benzonitrile derivatives can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds . This suggests that the target compound may also participate in hydrogen bonding, which could influence its solubility and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structures. For instance, the luminescent properties of a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles are attributed to their bent-core structures and the presence of methoxy pyridine, benzonitrile, and alkoxy benzene ring systems . These compounds exhibit liquid crystalline behavior and blue emission, which are properties that could be relevant to the target compound, depending on its molecular structure. Additionally, electrochemical studies can provide information on the energy levels of the frontier molecular orbitals, which are crucial for understanding the electronic properties of the compound .

科学的研究の応用

Synthesis and Chemical Properties

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile is a compound that falls within the general class of organic compounds known for their complex structures and diverse chemical properties. For instance, compounds like 1,2-oxazines and 1,2-benzoxazines, which are synthesized through the cyclization of certain nitrosopentenones, are noted for their importance as electrophiles in organic synthesis, emphasizing the structural complexity and reactivity of such compounds (Sainsbury, 1991).

Role in Corrosion Inhibition

The structural framework of the compound suggests its potential utility in fields like corrosion inhibition. Derivatives of quinoline, a compound structurally related to benzonitrile derivatives, are known for their effectiveness against metallic corrosion, primarily due to their high electron density and ability to form stable chelating complexes with metal surfaces (Verma, Quraishi, & Ebenso, 2020). This implies that derivatives of benzonitrile, like 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile, might exhibit similar properties in corrosion inhibition applications.

Environmental and Biotechnological Applications

In the context of environmental science and biotechnology, the compound's potential involvement in the biodegradation or transformation of nitrile compounds is noteworthy. Nitrile compounds, known for their toxicity, can be biologically transformed by certain bacteria, which utilize nitrile-hydrolyzing enzymes. This biocatalytic process is significant for environmental protection and the synthesis of valuable pharmaceutical compounds, highlighting the ecological and industrial relevance of nitrile and its derivatives (Sulistinah & Riffiani, 2018).

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-18-14-8-11(15(16)17)7-13-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3/b11-8-,13-7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWSXAFRUUEAU-CZPVFJJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=C(C=NC1=CC=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=C(/C=NC1=CC=C(C=C1)C#N)\[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)